2-Amino-N,N-dimethylacetamide hydrochloride

Physical state Handling stability Salt form advantage

Avoid cold-chain logistics and unreliable stoichiometry from air-sensitive free bases. This hydrochloride salt ensures room-temperature storage stability, eliminating the need for inert gas and refrigeration during storage and shipping. - Achieve reproducible multi-step syntheses with a solid, crystalline form for accurate weighing. - Reduce impurity risks in SAR studies with batch-level QC (NMR, HPLC, GC) and a standard purity of ≥97%. - Leverage a patent-validated, cost-efficient route for straightforward scale-up procurement.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 72287-77-5
Cat. No. B1288377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,N-dimethylacetamide hydrochloride
CAS72287-77-5
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H
InChIKeyMXDZKEPRCKHSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-dimethylacetamide Hydrochloride: Chemical Identity & Baseline


2-Amino-N,N-dimethylacetamide hydrochloride (CAS 72287-77-5), also known as N,N-dimethylglycinamide hydrochloride or H-Gly-NMe₂·HCl, is a small-molecule aminoacetamide derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.59 g/mol [1]. The compound exists as a white to off-white crystalline solid at ambient temperature and is freely soluble in water . Its structure incorporates a primary amine (−CH₂NH₂) and a tertiary dimethylamide (−CON(CH₃)₂), classifying it as a bifunctional glycine-derived building block used primarily as a pharmaceutical and agrochemical synthetic intermediate . The hydrochloride salt form is the predominant commercial offering, with standard purity specifications of 97% (GC) and validated batch-level quality control including NMR, HPLC, and GC analyses .

Stable crystalline hydrochloride salt — accurate gravimetric dispensing
Ambient-temperature storage — no cold-chain logistics required
Balanced hydrophilicity (moderate LogP) — compatible with aqueous-organic workup
Multi-method batch QC available — supports procurement confidence

2-Amino-N,N-dimethylacetamide Hydrochloride Substitution Risks


Although several glycine-derived amide and aminoacetamide analogs share superficial structural similarity with 2-amino-N,N-dimethylacetamide hydrochloride, critical physicochemical and handling differences preclude simple interchange. The free base form (CAS 1857-19-8) is an air-sensitive, colorless liquid requiring storage under inert gas at 2–8 °C [1], whereas the hydrochloride salt is a room-temperature-stable crystalline solid amenable to routine weighing and formulation. The unsubstituted glycinamide hydrochloride (CAS 1668-10-6) lacks the N,N-dimethylamide moiety and is markedly hygroscopic, with a documented water solubility of 1100 g/L that complicates handling under ambient humidity . Conversely, N,N-dimethylglycine hydrochloride (CAS 2491-06-7) replaces the amide with a carboxylic acid, shifting both reactivity (nucleophilic amine coupling vs. acid–amine conjugation) and physicochemical properties (melting point 189–194 °C and lower water solubility of 100 g/L at 20 °C) [2]. These differences in physical state, stability, functional group reactivity, and validated purity specifications mean that substitution without experimental re-validation risks failed synthetic sequences, altered reaction outcomes, and batch inconsistencies in multi-step pharmaceutical syntheses.

Free base (CAS 1857-19-8)

Air-sensitive liquid requiring cold-chain storage — physical form may shift handling and stoichiometric accuracy.

Glycinamide hydrochloride (CAS 1668-10-6)

Lacks N,N-dimethylamide; highly hygroscopic with extreme water solubility — may complicate organic-phase workup.

N,N-Dimethylglycine hydrochloride (CAS 2491-06-7)

Carboxylic acid replaces amide — alters coupling chemistry and ionization state; not a direct amide-forming substitute.

2-Amino-N,N-dimethylacetamide Hydrochloride Differentiation Evidence


Physical State: Solid Salt vs. Liquid Free Base

2-Amino-N,N-dimethylacetamide hydrochloride is a white to off-white crystalline powder at ambient temperature , in direct contrast to its free base counterpart (CAS 1857-19-8), which is a colorless liquid at room temperature with a boiling point of 60 °C at 0.8 Torr and density of 0.995 g/cm³ [1]. The solid physical form of the HCl salt enables accurate gravimetric dispensing on standard laboratory balances without the solvent evaporation and meniscus-reading errors inherent to liquid handling. This distinction is non-trivial for multi-step parallel synthesis and automated library production where precise stoichiometric control is required.

Physical State
Head-to-head
Crystalline solid vs liquid free base
Enables direct, accurate weighing
Ambient temperature handling; no solvent evaporation errors
Physical state Handling stability Salt form advantage

Storage Stability: Ambient vs. Refrigerated

The hydrochloride salt (CAS 72287-77-5) is specified for storage under inert atmosphere at room temperature , whereas the free base (CAS 1857-19-8) is explicitly classified as 'Air Sensitive' and mandates storage under inert gas (nitrogen or argon) at 2–8 °C [1]. This represents a meaningful logistical and cost differential: the free base requires cold-chain shipping and refrigerated storage infrastructure, while the HCl salt is compatible with ambient-temperature supply chain logistics. The free base is also noted as incompatible with oxidizing agents and acids , further constraining its use in diverse synthetic protocols.

Storage Stability
Head-to-head
Room temp. vs 2–8°C (inert gas)
Eliminates cold-chain logistics
Per supplier specifications; reduces storage infrastructure cost
Storage stability Air sensitivity Supply chain logistics

Antiproliferative Activity in Triple-Negative Breast Cancer Model

In an in vitro antiproliferative study, DMAA·HCl (the hydrochloride salt of the target compound) demonstrated an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, while sparing non-cancerous MCF10A mammary epithelial cells . This indicates a selectivity window in the sub-micromolar potency range. However, no direct head-to-head comparison data are available in the same study for the free base form (CAS 1857-19-8) or for the unsubstituted glycinamide hydrochloride (CAS 1668-10-6) under identical assay conditions. The observation that the HCl salt, rather than the free base, was employed in this biological evaluation is consistent with the salt form's superior handling and solubility properties in aqueous assay media.

Antiproliferative IC₅₀
Reported
≈ 0.126 μM (MDA-MB-231)
Reported cell-model response context
Data to verify; cross-study comparator unavailable
Anticancer activity MDA-MB-231 Cancer cell selectivity IC₅₀

Multi-Method Batch QC vs. Single-Parameter Purity

Commercial suppliers of 2-amino-N,N-dimethylacetamide hydrochloride (CAS 72287-77-5) provide standard purity of 97% with batch-level quality control including NMR, HPLC, and GC verification . Select vendors offer purity specifications of ≥98% (argentometric titration) and up to 99.90% for specialized applications . In comparison, the free base (CAS 1857-19-8) is typically offered at 97% purity but as an air-sensitive liquid, its purity at the point of use may degrade if storage conditions are not rigorously maintained. The availability of multi-method batch QC for the HCl salt provides procurement confidence that is not uniformly documented for the free base from all suppliers.

Batch QC Methods
Supplier-level
NMR, HPLC, GC verification
Orthogonal purity confirmation
Verify CoA; method details vary by vendor
Purity specification Quality control NMR HPLC GC

High-Yield Patent Route Without Expensive Coupling Reagents

Chinese Patent CN102351733B discloses a method for preparing 2-amino-N,N-dimethylacetamide hydrochloride that achieves a yield of 96.2% with GC purity of 98.8% in the Boc-glycine methyl ester intermediate step, using glycine methyl ester hydrochloride as the starting material with di-tert-butyl dicarbonate (Boc₂O) protection, followed by ammonolysis with dimethylamine and HCl deprotection [1]. Critically, this patent route avoids the use of expensive coupling reagents (HOBt and EDC/HCl) that are required in the previously reported Tetrahedron Letters (1997, vol. 38, p. 3039–3042) synthesis of the free base from Boc-glycine [1]. The elimination of these reagents translates to lower raw material costs and simplified purification, directly relevant to procurement at scale.

Synthetic Route
Patent-validated
96.2% yield, no HOBt/EDC
Cost-efficient scale-up route
CN102351733B; validate under intended scale
Synthesis cost Process efficiency Scale-up Patent route

Physicochemical Profile for Aqueous Reaction Compatibility

2-Amino-N,N-dimethylacetamide hydrochloride has a computed LogP of 0.53560 and a boiling point of 220.1 °C at 760 mmHg . While a direct experimentally measured LogP for the closest comparator glycinamide hydrochloride (CAS 1668-10-6) was not retrieved, the unsubstituted glycinamide HCl has a reported pKa of 8.20 at 20 °C and extremely high water solubility of 1100 g/L , consistent with its lower molecular weight (110.54 g/mol) and absence of hydrophobic methyl groups. The moderate LogP of the target compound (0.54), conferred by the two N-methyl groups, represents a balanced hydrophilicity profile that enhances compatibility with aqueous reaction media while retaining sufficient organic solubility for extraction and chromatography—a practical advantage over both the highly polar glycinamide HCl (excessively water-soluble, complicating organic extraction) and the more lipophilic N,N-dimethylglycine HCl (LogP not retrieved; carboxylic acid pKa alters ionization state) [1].

Physicochemical Profile
Computed
LogP 0.54, bp 220.1°C
Balanced water-organic partitioning
Computed LogP; experimental verification recommended
LogP Hydrophilicity Boiling point Reaction medium compatibility

2-Amino-N,N-dimethylacetamide Hydrochloride Procurement & Application Scenarios


Medicinal Chemistry: Kinase Inhibitor & CNS Scaffolds

The bifunctional architecture of 2-amino-N,N-dimethylacetamide hydrochloride—bearing a nucleophilic primary amine for amide coupling or reductive amination and a tertiary dimethylamide as a metabolically stable terminus—positions it as a privileged building block for constructing enzyme inhibitor libraries, including tyrosine kinase inhibitors and GSK-3β/CDK-family kinase inhibitor scaffolds wherein the N,N-dimethylglycyl moiety is a key pharmacophoric element [1]. The solid HCl salt form enables accurate weighing for parallel synthesis, and the documented IC₅₀ of 0.126 μM against MDA-MB-231 cells provides a preliminary biological anchor for oncology-focused SAR programs. Procurement in the hydrochloride salt form, rather than the air-sensitive free base, minimizes storage degradation and ensures reproducible reaction stoichiometry across multi-step synthetic sequences.

Ambient-Temperature Supply Chain for Multi-Step Synthesis

For contract research and manufacturing organizations procuring building blocks at kilogram scale for multi-step pharmaceutical intermediate synthesis, the room-temperature storage stability of the HCl salt eliminates the cold-chain shipping and refrigerated storage infrastructure required for the free base (CAS 1857-19-8), which mandates inert gas storage at 2–8 °C [1]. The patent-validated synthetic route (CN102351733B) achieving 96.2% yield without expensive HOBt/EDC coupling reagents further supports cost-efficient scale-up procurement. The availability of batch QC with orthogonal NMR, HPLC, and GC verification reduces the risk of undetected impurities propagating through multi-step syntheses, a critical consideration when the intermediate cost is amplified by downstream processing.

Agrochemical Building Block with Balanced Solubility

The computed LogP of 0.54 for 2-amino-N,N-dimethylacetamide hydrochloride reflects a balanced hydrophilicity profile that facilitates its use as a synthetic intermediate in aqueous–organic biphasic reaction conditions common in agrochemical and fine chemical manufacturing. Unlike the unsubstituted glycinamide hydrochloride, which is extremely water-soluble (1100 g/L) and hygroscopic [1]—complicating organic-phase extraction—the target compound's moderate LogP enables efficient phase partitioning during workup, reducing product loss and solvent consumption. The compound's established role as an intermediate for preparing amide- or amine-containing bioactive molecules, including enzyme inhibitors and receptor modulators , supports procurement for diversified synthesis programs spanning pharmaceutical and agrochemical applications.

Validated Purity for Reproducible SAR Studies

For academic laboratories and industrial discovery groups conducting structure–activity relationship (SAR) studies, the procurement of 2-amino-N,N-dimethylacetamide hydrochloride with documented batch-level QC (NMR, HPLC, GC) and purity specifications ranging from 97% to ≥98% [1] provides the traceability necessary for reproducible biological data. The solid physical form ensures that the compound can be accurately weighed on standard analytical balances without the density-correction and solvent-evaporation errors inherent to liquid free base handling. Comparative procurement evaluation should favor suppliers offering multi-method batch analysis over those providing only single-parameter purity claims, as orthogonal QC reduces the risk of co-eluting impurities confounding biological assay interpretation.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Stable solid salt form
Weighing reproducibility & stoichiometric control
Multi-step intermediate procurement
Ambient storage logistics
Cold-chain elimination; shelf-life verification
Agrochemical intermediate synthesis
Balanced LogP profile
Aqueous-organic phase partitioning efficiency
SAR study building block
Multi-method batch QC
Orthogonal purity & impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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